molecular formula C10H12N2O B13155899 2-(6-Amino-1H-indol-1-YL)ethan-1-OL

2-(6-Amino-1H-indol-1-YL)ethan-1-OL

Cat. No.: B13155899
M. Wt: 176.21 g/mol
InChI Key: HPXPOFHVCCXGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Amino-1H-indol-1-YL)ethan-1-OL is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, features an indole ring substituted with an amino group and an ethan-1-ol side chain, making it a versatile molecule in synthetic chemistry and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-1H-indol-1-YL)ethan-1-OL typically involves the construction of the indole ring followed by functional group modifications. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The amino group can be introduced through nitration followed by reduction, and the ethan-1-ol side chain can be added via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as nitration, reduction, and alkylation, optimized for large-scale production. Catalysts and specific reaction conditions are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-1H-indol-1-YL)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and other functionalized derivatives, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

2-(6-Amino-1H-indol-1-YL)ethan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Amino-1H-indol-1-YL)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor domains. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Amino-1H-indol-1-YL)ethan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the amino group and ethan-1-ol side chain allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industry .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(6-aminoindol-1-yl)ethanol

InChI

InChI=1S/C10H12N2O/c11-9-2-1-8-3-4-12(5-6-13)10(8)7-9/h1-4,7,13H,5-6,11H2

InChI Key

HPXPOFHVCCXGBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCO)N

Origin of Product

United States

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